molecular formula C11H14BrNO2S B8324914 Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate

Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate

Cat. No.: B8324914
M. Wt: 304.21 g/mol
InChI Key: RTSKQXGMDSWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a cyclopropane ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor, such as 2-aminothiazole, with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Cyclopropanation: The cyclopropane ring is introduced by reacting the brominated thiazole with a cyclopropanecarboxylic acid derivative under appropriate conditions.

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with different substituents at the 5-position.

    Oxidation and Reduction: Thiazole derivatives with altered oxidation states or functional groups.

    Hydrolysis: Cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
  • Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Uniqueness

Tert-butyl 1-(5-bromothiazol-2-yl)cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H14BrNO2S/c1-10(2,3)15-9(14)11(4-5-11)8-13-6-7(12)16-8/h6H,4-5H2,1-3H3

InChI Key

RTSKQXGMDSWEPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=NC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step 2 (860 mg, 3.82 mmol) was taken up in CHCl3 (19 mL) and placed in a cool water bath. NaHCO3 (353 mg, 4.20 mmol) was added, followed by bromine (1.22 g, 7.63 mmol). After stirring for 90 min at room temperature, the reaction was diluted with 10% Na2S2O3 and saturated NaHCO3 and extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. Flash chromatography (0-10% ether in hexanes) afforded tert-butyl 1-(5-bromo-1,3-thiazol-2-yl)cyclopropane-carboxylate (545 mg, 47%) as a colorless oil. MS ESI: [M-t-Bu]+ m/z 247.9/249.9.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
353 mg
Type
solvent
Reaction Step Five

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